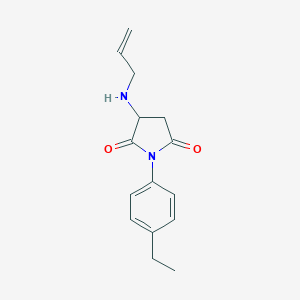
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, also known as AEPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPD is a member of the pyrrolidine class of compounds and has been investigated for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act as a metal chelator, which can inhibit the activity of metal-dependent enzymes. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. One area of research could be the development of this compound derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been investigated for its biochemical and physiological effects, as well as its mechanism of action. While there is still much to be learned about this compound, its potential applications make it an interesting compound for further research.
Synthesemethoden
The synthesis of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with allyl bromide to produce this compound. This method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 |
InChI-Schlüssel |
HNDOZYRJVCQYFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
